molecular formula C27H49N B160534 4-Methyl-4-azacholestane CAS No. 1867-76-1

4-Methyl-4-azacholestane

Cat. No. B160534
CAS RN: 1867-76-1
M. Wt: 387.7 g/mol
InChI Key: ZBHJPJSJUPTGSI-DLIDQQGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-4-azacholestane (4-MA) is a synthetic steroid that has been developed for scientific research purposes. It is a derivative of cholesterol and has been found to have potential applications in various fields of research, including medicine, biochemistry, and pharmacology.

Scientific Research Applications

4-Methyl-4-azacholestane has potential applications in various fields of scientific research. It has been found to have anti-inflammatory and anti-tumor properties, and has been studied for its potential use in treating diseases such as cancer and arthritis. It has also been used in studies related to cholesterol metabolism and the biosynthesis of steroids. Additionally, 4-Methyl-4-azacholestane has been used as a tool for studying the structure and function of membrane proteins.

Mechanism Of Action

The mechanism of action of 4-Methyl-4-azacholestane is not fully understood. However, it is known to interact with membrane proteins and modulate their activity. It has been found to inhibit the activity of certain enzymes involved in cholesterol biosynthesis, which may contribute to its anti-tumor properties. Additionally, 4-Methyl-4-azacholestane has been shown to interact with ion channels and transporters, which may explain its effects on membrane protein function.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Methyl-4-azacholestane are diverse and depend on the specific application. It has been found to have anti-inflammatory and anti-tumor effects, as well as effects on cholesterol metabolism. Additionally, 4-Methyl-4-azacholestane has been shown to affect membrane protein function, which may have implications for various physiological processes.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Methyl-4-azacholestane in lab experiments is its potential to modulate membrane protein function. This makes it a useful tool for studying the structure and function of membrane proteins. Additionally, its anti-inflammatory and anti-tumor properties make it a potential candidate for drug development. However, the synthesis of 4-Methyl-4-azacholestane is a complex process that requires expertise in organic chemistry. Additionally, its mechanism of action is not fully understood, which may limit its use in certain applications.

Future Directions

There are several future directions for research related to 4-Methyl-4-azacholestane. One area of interest is its potential use in drug development. Its anti-inflammatory and anti-tumor properties make it a promising candidate for the development of new drugs. Additionally, further research is needed to fully understand its mechanism of action and its effects on membrane protein function. Finally, the synthesis of 4-Methyl-4-azacholestane could be optimized to make it more accessible for scientific research purposes.

Synthesis Methods

The synthesis of 4-Methyl-4-azacholestane involves several steps. The starting material for the synthesis is cholesterol, which is converted to 4-Methyl-4-azacholestane via a series of chemical reactions. The process involves the use of various reagents and catalysts, and the final product is purified using chromatography techniques. The synthesis of 4-Methyl-4-azacholestane is a complex process that requires expertise in organic chemistry.

properties

CAS RN

1867-76-1

Product Name

4-Methyl-4-azacholestane

Molecular Formula

C27H49N

Molecular Weight

387.7 g/mol

IUPAC Name

(3aS,3bS,5aR,9aR,9bS,11aR)-6,9a,11a-trimethyl-7-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,3b,4,5,5a,7,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline

InChI

InChI=1S/C27H49N/c1-19(2)9-7-10-20(3)24-15-18-27(5)23-14-17-26(4)16-8-11-22(26)21(23)12-13-25(27)28(24)6/h19-25H,7-18H2,1-6H3/t20-,21+,22+,23+,24?,25-,26-,27-/m1/s1

InChI Key

ZBHJPJSJUPTGSI-DLIDQQGSSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)C1CC[C@@]2([C@H]3CC[C@]4(CCC[C@H]4[C@@H]3CC[C@H]2N1C)C)C

SMILES

CC(C)CCCC(C)C1CCC2(C3CCC4(CCCC4C3CCC2N1C)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2(C3CCC4(CCCC4C3CCC2N1C)C)C

synonyms

4-methyl-4-aza-5 alpha-cholestane
4-methyl-4-azacholestane

Origin of Product

United States

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